molecular formula C4H8S B1216831 Ethyl vinyl sulfide CAS No. 627-50-9

Ethyl vinyl sulfide

Cat. No. B1216831
CAS RN: 627-50-9
M. Wt: 88.17 g/mol
InChI Key: AFGACPRTZOCNIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl vinyl sulfide can be synthesized with a yield of 60%, under conditions where ethanethiol and hydrogen sulfide add to ethyl vinyl sulfide in the air and in the presence of traces of oxygen, contrary to Markovnikov's rule. This addition reaction can be influenced by the presence of hydroquinone or the acid catalyst SO2, aligning with Markovnikov's rule under these conditions. Polymerization of ethyl vinyl sulfide does not occur in the presence of ionic catalysts like FeCl3 and SnCl2 but does occur under sunlight and over long periods. The compound also reacts with mercuric chloride in alcoholic and aqueous solutions to form a mercurated salt of ethanethiol, while in ethereal solution, an unstable complex salt is formed, decomposed by water and alcohol (Shostakovsky, Prilezhaeva, & Uvarova, 1954).

Molecular Structure Analysis

The molecular structure of ethyl vinyl sulfide exhibits a greater tendency to undergo addition reactions that are contrary to Markovnikov's rule and have a free-radical character. This indicates a distinct reactivity pattern compared to its analogs, highlighting its unique chemical behavior and potential for diverse chemical transformations.

Chemical Reactions and Properties

Ethyl vinyl sulfide undergoes ion-catalyzed reactions with water, ethanol, hydrogen chloride, and hydrogen bromide, showing addition in the direction required by Markovnikov's rule. It undergoes hydrolytic decomposition in weakly acidic solutions and reacts with alcohol to form monothioacetals. Hydrohalogenation with hydrogen chloride and bromide forms ethyl 1-haloethyl sulfides, showcasing its versatility in chemical reactions (Shostakovsky, Prilezhaeva, & Uvarova, 1955).

Physical Properties Analysis

Although specific studies on the physical properties of ethyl vinyl sulfide from the gathered references are limited, the solubility, stability, and reaction conditions indicate significant aspects of its physical behavior. Its reactivity with various chemicals under different conditions provides insights into its stability and solubility characteristics.

Chemical Properties Analysis

The chemical properties of ethyl vinyl sulfide, such as its reactivity towards sulfhydryl groups, stability in water, and selective attachment of polyethylene glycol to protein cysteine groups, demonstrate its selective and versatile chemical nature. Its ability to undergo various reactions, including polymerization, addition, and hydrolysis, highlights the compound's broad utility in chemical synthesis and modifications (Morpurgo, Veronese, Kachensky, & Harris, 1996).

Scientific Research Applications

Reduction of Sulfoxides

Ethyl vinyl sulfide has been utilized in the reduction of sulfoxides. Specifically, a mixture of ethyl vinyl ether and oxalyl chloride is used as a reducing mixture for sulfoxides. This method is applicable on a large scale and is beneficial for highly functionalized sulfoxides. The reaction process generates few contaminants and usually yields the final sulfide or corresponding salt after simple evaporation of volatiles (Adarve-Cardona & Gamba‐Sánchez, 2022).

Synthesis and Reactions of Ethyl Vinyl Sulfide

Ethyl vinyl sulfide has been synthesized and its reactions have been studied extensively. It has a tendency to undergo addition reactions that are contrary to Markovnikov's rule and possess a free-radical character. It is also noted for its reactions with ethanethiol, hydrogen sulfide, and mercuric chloride, leading to various products depending on the solution and conditions used (Shostakovsky, Prilezhaeva, & Uvarova, 1954).

Enzyme Inactivation

Ethyl vinyl sulfide has been studied for its role in the inactivation of thioether S-methyltransferase, an important enzyme in the metabolism of sulfur and selenium-containing compounds. Its reaction with S-adenosylmethionine leads to the formation of methyl ethyl vinyl sulfonium ion, which inactivates the enzyme in a time-dependent manner (Warner & Hoffman, 1996).

Preparation of Nucleoside Vinyl Disulfides

Ethyl vinyl sulfide has been used in the preparation of nucleoside vinyl disulfides. This process involves the reaction of vinyl 2-(trimethylsilyl)ethyl sulfides with sulfenyl chlorides, allowing for the preparation of mixed disulfides from stable silyl sulfides (Gerland, Désiré, Lepoivre, & Décout, 2007).

PET Probe Construction

In biomedical research, particularly in PET probe construction, ethyl vinyl sulfide derivatives have been used. They have been found to cross the blood-brain barrier efficiently and localize in specific brain regions, demonstrating potential in bioactive molecule labeling and cell tracking applications (Zhang et al., 2020).

Synthesis of α-Keto Vinyl Carbinols

Ethyl vinyl sulfide is involved in the synthesis of α-keto vinyl carbinols. This involves the radical addition of xanthates to ethyl vinyl sulfide and subsequent elimination of the xanthate group upon thermolysis, which is converted into α-keto vinyl carbinols through rearrangement of the derived sulfoxides (Braun & Zard, 2011).

Ion-Catalyzed Reactions

Ethyl vinyl sulfide undergoes ion-catalyzed reactions with various agents such as water, ethanol, hydrogen chloride, and hydrogen bromide. These reactions have been studied for their efficiency and specificity in producing different compounds under controlled conditions (Shostakovsky, Prilezhaeva, & Uvarova, 1955).

Safety And Hazards

Ethyl vinyl sulfide is a highly flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed, and only non-sparking tools should be used around it. Precautionary measures should be taken against static discharge . In case of accidental release, avoid breathing vapors, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

ethenylsulfanylethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8S/c1-3-5-4-2/h3H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGACPRTZOCNIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50211765
Record name Ethyl vinyl sulfide
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Molecular Weight

88.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl vinyl sulfide

CAS RN

627-50-9
Record name Ethyl vinyl sulfide
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Record name Ethyl vinyl sulfide
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Record name Ethyl vinyl sulfide
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Record name Ethyl vinyl sulfide
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Record name Ethyl Vinyl Sulfide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
388
Citations
DR Warner, JL Hoffman - Biochemistry, 1996 - ACS Publications
… Ethyl vinyl sulfide was previously shown to be a substrate for this enzyme yielding methyl … a result of its methylation of ethyl vinyl sulfide was investigated. Ethyl vinyl sulfide was found to …
Number of citations: 13 pubs.acs.org
H Poleschner, K Seppelt - European Journal of Organic …, 2001 - Wiley Online Library
… We prepared 2H-thiopyran (3) from commercially available ethyl vinyl sulfide (1) in two steps. This method was inspired by the work of Brandsma et al.10 In a first step, 1 is dealkylated …
F Dahcheh, DW Stephan - Dalton Transactions, 2014 - pubs.rsc.org
… This manuscript has described the reactions of a series of Ru-hydrides with ethyl-vinyl-sulfide. In contrast to the previously reported reactions with aryl-vinyl-sulfides which yield Ru-…
Number of citations: 4 pubs.rsc.org
MG Voronkov, NN Vlasova, SV Kirpichenko… - Bulletin of the Academy …, 1979 - Springer
… We have studied the reaction of ethyl vinyl sulfide (EVS) and DVS with triethyl- and triethoxysilanes of formula X3SiH (X = Et or EtO) in the presence of catalysts comprising H2PtCI6"…
Number of citations: 3 link.springer.com
M Soleymani, M Chegeni, E Mohammadi - Monatshefte für Chemie …, 2021 - Springer
Uncatalyzed and BF 3 -catalyzed oxa-Diels–Alder reaction of ethyl vinyl sulfide (EVS) and β-methyl-α-phenylacrolein (ACR) experimentally explored by Ishihara and coworkers is …
Number of citations: 7 link.springer.com
H Inoue, T Otsu - Die Makromolekulare Chemie …, 1971 - Wiley Online Library
… From the ARRHENIUS plot of log (kiz/k13), the activation energy for the reaction of ethyl vinyl sulfide with polyacrylonitrile radical was found to be 2.9 kcal/mole lower than that of ethyl …
Number of citations: 7 onlinelibrary.wiley.com
WE Parham, MA Kalnins… - The Journal of Organic …, 1962 - ACS Publications
… Ethyl n-hexyl sulfide, obtained from ethyl vinyl sulfide and n-butyllithium, was further characterized by conversion to, ethyl n-hexyl sulfone (mp 60-61, from ethanol-water, …
Number of citations: 17 pubs.acs.org
H Inoue, T Otsu - Die Makromolekulare Chemie …, 1972 - Wiley Online Library
… The VS and VE used in this study are isobutyl vinyl sulfide (IBVS), ethyl vinyl sulfide (EVS), … sulfide (IBVS); isobutyl vinyl ether (IBVE); ethyl vinyl sulfide (EVS); ethyl vinyl ether (EVE). As …
Number of citations: 12 onlinelibrary.wiley.com
F Kimmelma - Acta Chemica Scancinavica B42, 1988 - actachemscand.org
… , which is reasonable, since in ethyl vinyl sulfide both of the planar conformations are equally … stability of a t-butyl vinyl sulfide molecule (compared with an ethyl vinyl sulfide molecule). …
Number of citations: 11 actachemscand.org
T Rosenstock, R Herzog… - Journal für Praktische …, 1996 - Wiley Online Library
… g ethyl vinyl sulfide were formed. The organic phase was separated, washed (3 x 50 ml water), dried (Na2S04) and fractionated (20 cm Vigreux column), affording ethyl vinyl sulfide in a …
Number of citations: 8 onlinelibrary.wiley.com

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